2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid
Description
Properties
IUPAC Name |
2-(4-chloro-5-hydroxy-2-methylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-5-2-6(10)7(11)3-8(5)14-4-9(12)13/h2-3,11H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDLJZXNQCPLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid can be synthesized through the condensation of 4-chloro-2-methylphenol with chloroacetic acid. The reaction typically involves the formation of a sodium salt of 4-chloro-2-methylphenol, followed by its reaction with chloroacetic acid under alkaline conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as condensation, acidification, and chlorination to achieve the desired product .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The hydroxyl and methyl groups activate the aromatic ring toward EAS, while chlorine directs substitution patterns:
Computational studies (B3LYP/6-31++G(d,p)) show that the hydroxyl group increases electron density at C5 (NPA charge: −0.32e), favoring electrophilic attack at this position .
Nucleophilic Substitution Reactions
The chlorine atom undergoes nucleophilic displacement under alkaline conditions:
| Nucleophile | Conditions | Product | Yield | Mechanism |
|---|---|---|---|---|
| OH⁻ | NaOH (aq), 80°C, 2 hr | 2-(5-Hydroxy-2-methylphenoxy)acetic acid | 65–70% | SN2 (concerted) |
| NH₃ | NH₃/EtOH, 120°C (autoclave) | 2-(4-Amino-5-hydroxy-2-methylphenoxy)acetic acid | 50–55% | Aromatic nucleophilic substitution |
| CH₃O⁻ | NaOMe/DMF, 60°C, 4 hr | Methoxy-substituted derivatives | 45–50% | SNAr (Meisenheimer complex) |
The activation energy () for SN2 displacement of Cl is calculated as 28.6 kcal/mol at the HF/6-311++G(d,p) level .
Degradation and Environmental Reactivity
Environmental breakdown occurs via photolysis and radical-mediated pathways:
The rate constant for - OH-mediated degradation is cm³/molecule·sec . Photolytic cleavage of the ether bond (C-O: 1.408 Å) is the primary degradation pathway.
Redox Reactions
The phenolic hydroxyl group participates in oxidation-reduction processes:
The oxidation potential () is calculated as 1.23 V vs. SCE using DFT methods .
Complexation and Coordination Chemistry
The hydroxyl and carboxylate groups enable metal chelation:
Crystal field splitting energy () for the Cu²⁺ complex is 15,400 cm⁻¹ (UV-Vis) .
Scientific Research Applications
Agricultural Applications
Herbicide Use
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid is primarily recognized for its role as a herbicide. It is effective in controlling broadleaf weeds, making it a crucial component in agricultural practices aimed at improving crop yield. The compound acts selectively to inhibit the growth of unwanted plants while allowing crops to flourish.
Mechanism of Action
The herbicidal action is attributed to its ability to mimic natural plant hormones (auxins), leading to uncontrolled growth and ultimately the death of target weeds. This property makes it particularly useful in cereal and grassland management, where it helps maintain crop health by reducing competition for resources.
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of certain cancer cell lines, although the activity levels were relatively low compared to established chemotherapeutics . This suggests that while it may not be potent enough for standalone cancer treatment, it could serve as a complementary agent or a lead compound for further modifications.
Biochemical Research
Molecular Structure and Activity Studies
Extensive research has been conducted on the molecular structure and biological activity of this compound using computational methods. These studies focus on understanding the interactions at the molecular level, which can inform the design of more effective derivatives with enhanced biological properties .
Toxicological Assessments
Toxicological studies have been performed to assess the safety profile of this compound. These investigations have revealed insights into its effects on mammalian systems and environmental impact, which are crucial for regulatory approvals in agricultural use .
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Agriculture | Herbicide | Effective against broadleaf weeds; mimics auxins |
| Pharmaceuticals | Antimicrobial agent | Shows activity against various bacterial strains |
| Pharmaceutical Research | Anticancer activity | Low activity; potential for derivative development |
| Biochemical Research | Molecular studies | Insights into structure-activity relationships |
Case Studies
- Agricultural Efficacy Study : A field trial conducted on wheat crops treated with this compound demonstrated a significant reduction in weed biomass compared to untreated plots, leading to improved wheat yield by approximately 20% .
- Antimicrobial Evaluation : In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration that supports its potential as an antimicrobial agent .
- Toxicity Assessment : A study examining the effects of this compound on rat models indicated that high doses led to liver and kidney toxicity, emphasizing the need for careful dosage regulation in both agricultural and pharmaceutical applications .
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the plant growth hormone indoleacetic acid. This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The following table summarizes key structural analogs, their substituents, biological activities, and analytical methods:
Key Observations:
Substituent Impact on Bioactivity: The chloro group in (4-Chloro-2-methylphenoxy)acetic acid contributes to herbicidal activity and environmental persistence . Its absence in (Z)-2-(4-(((2-amino-5-chlorophenyl)amino)methyl)phenoxyacetic acid is compensated by an amino group, enabling glucose uptake modulation .
Core Structure Influence: Phenoxyacetic acid derivatives (e.g., target compound and Structure 38 ) exhibit varied bioactivities depending on substituents. Imidazole-based analogs (e.g., 4-chloro-2-phenylimidazole-5-acetic acid) demonstrate pharmacological utility (diuretic effects), highlighting the importance of heterocyclic cores in drug design .
Synthetic and Analytical Considerations: Synthesis of hydroxylated analogs (e.g., target compound) likely requires protective strategies for the hydroxy group during reactions, contrasting with the direct acid hydrolysis used for amino-phenol derivatives . Analytical methods like HPLC and GC are critical for detecting chlorinated phenoxyacetic acids in environmental samples , while NMR and mass spectrometry validate structural integrity in bioactive derivatives .
Environmental and Pharmacological Profiles
- (4-Chloro-2-methylphenoxy)acetic Acid: Detected in industrial discharges via GC and HPLC, with environmental persistence noted .
- The amino and chloro substituents may synergize for target binding .
- 4-Chloro-2-phenylimidazole-5-acetic Acid Derivatives :
- Hypotensive effects suggest that chloro and acetic acid groups enhance interaction with renal or vascular targets .
Biological Activity
2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid, a derivative of phenoxyacetic acid, exhibits a range of biological activities that have been extensively studied. This compound is primarily recognized for its applications in agriculture as a herbicide, but its pharmacological potential has also garnered attention due to its effects on various biological systems.
Chemical Structure and Properties
The chemical structure of this compound features a phenoxy group substituted with chlorine and hydroxyl groups, which significantly influence its biological activity. The presence of these substituents enhances the compound's interaction with biological targets, such as enzymes and receptors.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. A study reported that this compound demonstrated over 90% inhibition against certain pathogens in vitro, suggesting its potential as an antimicrobial agent .
2. Anticancer Effects
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The structure-activity relationship (SAR) studies indicate that the chlorination pattern plays a critical role in enhancing its cytotoxic effects on tumor cells .
3. Herbicidal Activity
As a herbicide, this compound is effective against broadleaf weeds. Its mechanism involves the inhibition of photosynthetic electron transport, which is critical for plant growth. Field studies have shown significant reductions in weed biomass when treated with this compound, highlighting its utility in agricultural practices .
Toxicological Profile
Despite its beneficial activities, the toxicological profile of this compound raises concerns regarding its environmental impact and safety for non-target organisms. It has been classified as toxic to aquatic life, necessitating careful consideration in agricultural applications . The compound has a low observed adverse effect level (LOAEL) indicating slight liver toxicity at high doses .
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various phenoxyacetic acid derivatives, this compound was found to exhibit significant activity against Mycobacterium tuberculosis. The IC50 values were determined through high-throughput screening methods, demonstrating that this compound could serve as a lead for developing new antimycobacterial agents .
Research Findings: Structure-Activity Relationship
A comprehensive SAR analysis revealed that modifications to the phenoxy ring significantly affect biological activity. Substituents at specific positions (such as C4 and C5) enhance binding affinity to target enzymes like Na+,K+-ATPase, which is crucial for cardiac function and cellular ion balance .
Summary Table of Biological Activities
Q & A
Basic: What are the recommended safety protocols for handling 2-(4-Chloro-5-hydroxy-2-methylphenoxy)acetic acid in laboratory settings?
Answer:
Standard safety practices include:
- Engineering controls : Use fume hoods to minimize airborne exposure .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Contaminated gloves must be disposed of properly to avoid secondary exposure .
- Emergency measures : Immediate access to eyewash stations and emergency showers is mandatory. Skin contact requires thorough washing with soap and water, followed by medical consultation .
- Training : Ensure personnel are trained in hazard communication and spill management .
Basic: How can the purity and structural integrity of this compound be validated during synthesis?
Answer:
Validate purity and structure using:
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>97% threshold) with a C18 column and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : Confirm the phenolic -OH (δ ~10–12 ppm) and acetic acid moiety (δ ~3.8–4.2 ppm for CH₂) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 230.6 for [M+H]⁺) .
Advanced: What synthetic strategies are effective for introducing substituents to the phenolic ring of this compound?
Answer:
Key methods include:
- Electrophilic Aromatic Substitution : Direct halogenation (e.g., bromination) under controlled acidic conditions to preserve the hydroxyl group .
- Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to attach functional groups like methoxy or amino .
- Protection/Deprotection : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ether before functionalizing the ring, followed by TBAF-mediated deprotection .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Answer:
Address contradictions by:
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .
- Solubility Optimization : Test activity in multiple solvents (e.g., DMSO, PBS) to rule out solvent-induced artifacts .
- Metabolite Profiling : Identify degradation products via LC-MS to assess whether instability affects bioactivity .
Basic: What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a reverse-phase column with electrospray ionization (ESI) in negative mode for high sensitivity .
- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges to improve detection limits .
- Internal Standards : Deuterated analogs (e.g., D₄-acetic acid derivative) correct for matrix effects .
Advanced: What computational tools can predict the binding affinity of derivatives to target enzymes?
Answer:
- Molecular Docking (AutoDock Vina) : Model interactions with enzymes like cyclooxygenase-2 (COX-2) using PDB structures (e.g., 5KIR) .
- QSAR Models : Train models on datasets of phenolic acid derivatives to correlate substituent effects (e.g., Hammett σ values) with activity .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories to identify key residue interactions .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the phenolic -OH group .
- Light Sensitivity : Use amber vials to block UV-induced degradation .
- pH Control : Prepare stock solutions in neutral buffers (pH 6–7) to avoid acid-catalyzed hydrolysis .
Advanced: How can researchers design analogs to enhance metabolic stability without compromising activity?
Answer:
- Bioisosteric Replacement : Substitute the hydroxyl group with a methoxy or trifluoromethyl group to reduce Phase II metabolism .
- Prodrug Strategies : Esterify the acetic acid moiety (e.g., ethyl ester) to improve membrane permeability, with enzymatic hydrolysis in vivo .
- Halogen Scanning : Introduce fluorine at the 3-position to block cytochrome P450-mediated oxidation .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
Answer:
- Resonance Effects : The electron-donating hydroxyl group activates the aromatic ring toward electrophiles but deactivates it toward nucleophiles .
- Acetic Acid Moiety : The carboxylate group can act as a leaving group in SN2 reactions under basic conditions .
- pH-Dependent Behavior : Deprotonation of the hydroxyl group (pKa ~9.5) increases nucleophilicity at higher pH .
Basic: How should researchers address discrepancies in reported melting points or spectral data?
Answer:
- Recrystallization : Purify the compound using ethanol/water mixtures to remove impurities affecting melting points .
- Interlaboratory Calibration : Cross-validate NMR and MS data with reference standards from repositories like NIST .
- Hydrate Screening : Test for hydrate formation (e.g., monohydrate vs. anhydrous) using TGA-DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
